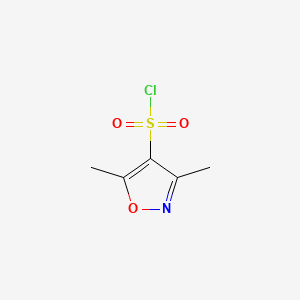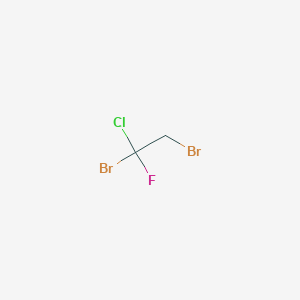
1,2-Dibromo-1-chloro-1-fluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-1-chloro-1-fluoroethane is a halogenated hydrocarbon with multiple halogen atoms attached to its ethane backbone. It is a compound of interest due to its potential applications in various chemical syntheses and reactions. The compound's structure is characterized by the presence of bromine, chlorine, and fluorine atoms, which significantly influence its physical and chemical properties.
Synthesis Analysis
The synthesis of related halogenated compounds, such as 2-bromo-1-[18F]fluoroethane, has been reported to proceed efficiently from commercially available precursors like 1,2-dibromoethane. The reaction involves the substitution of a bromine atom with an [18F]fluoride ion, facilitated by a Kryptofix 2.2.2./carbonate complex in acetonitrile at elevated temperatures . This method showcases the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
While the exact molecular structure of this compound is not detailed in the provided papers, studies on similar molecules, such as 1,2-difluorotetrachloroethane, have shown that these types of compounds can exist in multiple isomeric forms, including trans and gauche conformations . The molecular geometry, bond distances, and valency angles are crucial in determining the physical and chemical behavior of these molecules.
Chemical Reactions Analysis
The photochemical reaction of a related compound, 1,2-dibromo-1-chlorotrifluoroethane, with chlorotrifluoroethylene has been studied, leading to the formation of various brominated and chlorinated products. This reaction demonstrates the reactivity of halogenated ethanes under UV radiation and provides insights into the types of chemical transformations that this compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated ethanes are influenced by the nature and position of the halogen substituents. For instance, the thermal decomposition of 1-chloro-2-fluoroethane has been investigated, revealing the compound's stability and the conditions required for its decomposition to yield alkenes and hydrogen halides . These findings can be extrapolated to understand the behavior of this compound under similar conditions.
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance Spectroscopy
1,2-Dibromo-1-chloro-1-fluoroethane has been studied using nuclear magnetic resonance (NMR) spectroscopy. This research focused on the conformational equilibria and rates of interconversion of halogenated ethanes, including this compound. The study revealed insights into the ground-state energies of rotational isomers and the barriers to their interconversions (Weigert et al., 1970).
Liquid-Liquid Equilibria Studies
Another application involves the study of liquid-liquid equilibria for systems containing hydrogen fluoride and halogenated ethanes. This research is crucial for the design of phase separators used in the production of various materials, where this compound plays a role in the process (Kang & Lee, 1995).
Vibrational Mode Coupling and Infrared Spectroscopy
High-resolution infrared spectroscopy has been used to study the vibrational mode coupling in molecules like 1-chloro-2-fluoroethane, which relates to this compound. This research provides a deeper understanding of molecular structures and the effects of halogen substitution (Miller et al., 1995).
Synthesis of Fluoroethylated Compounds
This compound is also involved in the synthesis of fluoroethylated compounds. An efficient synthesis method has been developed using 1,2-dibromoethane, integrating it into automated preparation devices. This advancement aids in the routine synthesis of various fluoroethylated radiopharmaceuticals and compounds (Comagic et al., 2001, 2002).
Studying Solute-Solvent Interactions
The interaction between solute molecules like 1,2-disubstituted ethanes and solvents such as liquid noble gases has been investigated. This research sheds light on how conformational equilibria are affected by solute-solvent interactions, with this compound likely playing a key role in understanding these interactions (Herrebout & Veken, 1996).
Pyrolysis and Decomposition Studies
Research on the thermal decomposition of halogenated ethanes, including 1-chloro-2-fluoroethane, provides insights into the formation of alkenes and hydrogen halides. Understanding the decomposition pathways and kinetics is crucial for various industrial processes (Cadman et al., 1971).
Structural Analysis
The molecular structure of related compounds, like 1,2-difluoro-1,1,2,2-tetrachloroethane, has been examined through methods like electron diffraction. This research contributes to our understanding of the structural properties of halogenated ethanes, which is essential for various scientific and industrial applications (Iwasaki et al., 1957).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-dibromo-1-chloro-1-fluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJBBYSXFXRKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371394 |
Source


|
| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243139-69-7 |
Source


|
| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


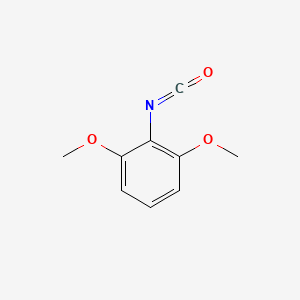
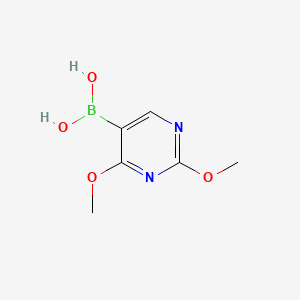
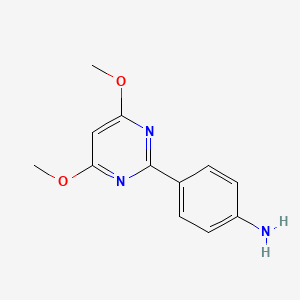
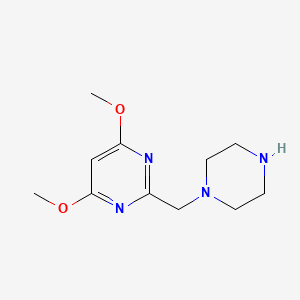
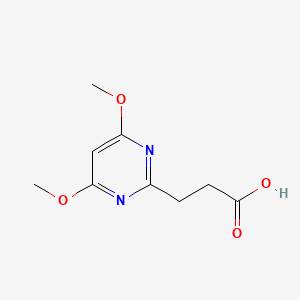

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
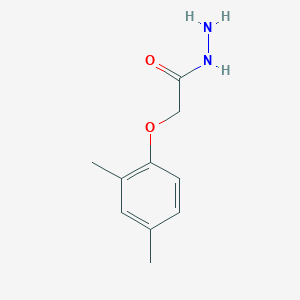
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)
